2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide
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Overview
Description
2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonylamino group attached to a tert-butylphenyl ring, along with a dimethyl(oxo)-lambda6-sulfanylidene group attached to an acetamide moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide typically involves multiple steps, starting with the preparation of the tert-butylphenyl sulfonyl chloride This intermediate is then reacted with an appropriate amine to form the sulfonylamino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the dimethyl(oxo)-lambda6-sulfanylidene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the dimethyl(oxo)-lambda6-sulfanylidene group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
3-Methoxyphenylboronic acid: Contains a phenyl ring with a methoxy group, similar to the tert-butylphenyl group.
4-Chloromethcathinone: A stimulant with a similar phenyl ring structure.
Uniqueness
2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is unique due to its combination of a sulfonylamino group and a dimethyl(oxo)-lambda6-sulfanylidene group. This combination allows it to participate in a wider range of chemical reactions and interact with a variety of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-14(2,3)11-6-8-12(9-7-11)22(19,20)15-10-13(17)16-21(4,5)18/h6-9,15H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFVQCNBQKOKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N=S(=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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